molecular formula C25H18ClN3O B15022892 N-[5-(1H-benzimidazol-2-yl)-2-methylphenyl]-5-chloronaphthalene-1-carboxamide

N-[5-(1H-benzimidazol-2-yl)-2-methylphenyl]-5-chloronaphthalene-1-carboxamide

Cat. No.: B15022892
M. Wt: 411.9 g/mol
InChI Key: HGOGAUATTOMIMN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[5-(1H-benzimidazol-2-yl)-2-methylphenyl]-5-chloronaphthalene-1-carboxamide is a complex organic compound that features a benzimidazole moiety fused with a naphthalene ring. This compound is of significant interest due to its potential pharmacological properties and applications in various scientific fields.

Chemical Reactions Analysis

Types of Reactions

N-[5-(1H-benzimidazol-2-yl)-2-methylphenyl]-5-chloronaphthalene-1-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while substitution could introduce halogens or other functional groups onto the aromatic rings .

Scientific Research Applications

N-[5-(1H-benzimidazol-2-yl)-2-methylphenyl]-5-chloronaphthalene-1-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[5-(1H-benzimidazol-2-yl)-2-methylphenyl]-5-chloronaphthalene-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzimidazole moiety is known to inhibit certain enzymes, which can lead to various biological effects . The compound may also interact with DNA or proteins, disrupting their normal function and leading to therapeutic effects .

Properties

Molecular Formula

C25H18ClN3O

Molecular Weight

411.9 g/mol

IUPAC Name

N-[5-(1H-benzimidazol-2-yl)-2-methylphenyl]-5-chloronaphthalene-1-carboxamide

InChI

InChI=1S/C25H18ClN3O/c1-15-12-13-16(24-27-21-10-2-3-11-22(21)28-24)14-23(15)29-25(30)19-8-4-7-18-17(19)6-5-9-20(18)26/h2-14H,1H3,(H,27,28)(H,29,30)

InChI Key

HGOGAUATTOMIMN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C2=NC3=CC=CC=C3N2)NC(=O)C4=CC=CC5=C4C=CC=C5Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.